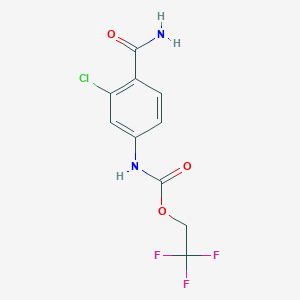

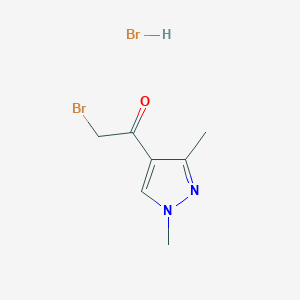

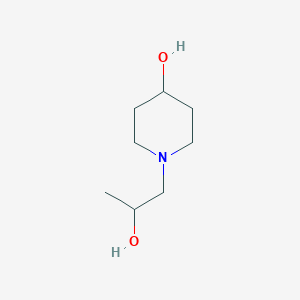

![molecular formula C12H14BClN2O4 B1527991 Ácido (1-(terc-butoxicarbonil)-5-cloro-1H-pirrolo[3,2-b]piridin-3-il)borónico CAS No. 1452577-78-4](/img/structure/B1527991.png)

Ácido (1-(terc-butoxicarbonil)-5-cloro-1H-pirrolo[3,2-b]piridin-3-il)borónico

Descripción general

Descripción

(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C12H14BClN2O4 and its molecular weight is 296.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Este derivado de ácido borónico se utiliza con frecuencia en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones son fundamentales en el campo de la química orgánica para la formación de enlaces carbono-carbono, que son esenciales para construir arquitecturas moleculares complejas. La capacidad del compuesto para actuar como donante de boro lo convierte en un reactivo valioso para la creación de estructuras biarílicas, que se encuentran a menudo en productos farmacéuticos y materiales orgánicos.

Acoplamiento Regioselectivo Controlado por Ligando Catalizado por Paladio

El compuesto se utiliza en acoplamiento regioselectivo controlado por ligando catalizado por paladio . Esta aplicación es significativa para la síntesis selectiva de compuestos orgánicos donde la posición del acoplamiento en el anillo aromático es crucial para la actividad biológica del producto final.

Terapia de Captura de Neutrones

Como portador de boro, este compuesto tiene aplicaciones potenciales en terapia de captura de neutrones . Este es un tipo de tratamiento contra el cáncer que se dirige a los tumores a nivel celular utilizando boro-10 y neutrones térmicos para producir partículas alfa de alta energía que pueden destruir las células cancerosas.

Sistemas de Liberación de Fármacos

La porción de ácido borónico del compuesto se puede utilizar para diseñar sistemas de liberación de fármacos . Su capacidad para formar enlaces covalentes reversibles con dioles, que se encuentran comúnmente en la superficie celular, lo convierte en un candidato para la liberación dirigida de fármacos, particularmente en la liberación de agentes quimioterapéuticos.

Síntesis de Dipéptidos

Este compuesto se puede aplicar en la síntesis de dipéptidos, que son los bloques de construcción de las proteínas . El grupo amino protegido evita reacciones secundarias no deseadas, lo que permite el ensamblaje preciso de cadenas peptídicas, lo cual es crucial en el desarrollo de nuevos péptidos terapéuticos.

Reacciones de Homoacoplamiento

También participa en reacciones de homoacoplamiento , que se utilizan para sintetizar biarilos simétricos. Estos compuestos tienen aplicaciones en ciencia de materiales, como en la creación de semiconductores orgánicos y diodos emisores de luz (LED).

Trifluorometilación

El compuesto encuentra uso en trifluorometilación catalizada por cobre . La introducción de grupos trifluorometilo en moléculas orgánicas puede alterar significativamente sus propiedades químicas y físicas, lo que hace que esta aplicación sea valiosa en el desarrollo de agroquímicos y productos farmacéuticos.

Degradación de Proteínas

Por último, sirve como un enlace en el desarrollo de PROTAC (Proteolysis Targeting Chimeras) para la degradación específica de proteínas . Los PROTAC son una modalidad terapéutica emergente que aprovecha la propia maquinaria celular para degradar selectivamente las proteínas que causan enfermedades.

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, the compound participates in two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in the suzuki-miyaura cross-coupling reaction suggests it plays a role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

It’s worth noting that boronic acids and their esters are only marginally stable in water , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Its role in the suzuki-miyaura cross-coupling reaction suggests it contributes to the formation of new carbon-carbon bonds , a fundamental process in the synthesis of complex organic molecules.

Action Environment

The action of (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water could affect the compound’s action, efficacy, and stability . Furthermore, the Suzuki-Miyaura cross-coupling reaction, in which the compound is often involved, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action could be influenced by the presence of various functional groups and reaction conditions.

Propiedades

IUPAC Name |

[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClN2O4/c1-12(2,3)20-11(17)16-6-7(13(18)19)10-8(16)4-5-9(14)15-10/h4-6,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVZLTHHMQQXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=C1N=C(C=C2)Cl)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

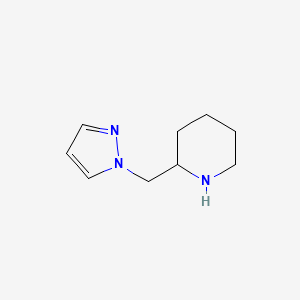

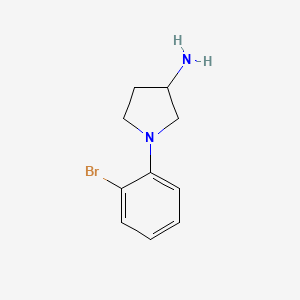

![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527916.png)

![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)

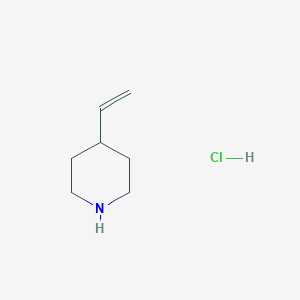

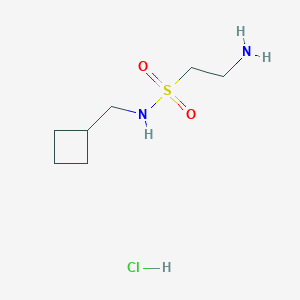

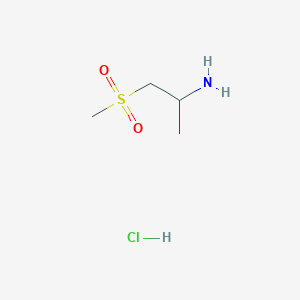

![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)

![Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1527925.png)